3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C₁₆H₁₄Cl₂OS. It is characterized by the presence of two chlorine atoms and a thiomethyl group attached to a phenyl ring, which is further connected to a propiophenone structure. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,4’-dichloropropiophenone with 2-thiomethylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The thiomethyl group can participate in nucleophilic interactions, while the dichlorophenyl moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone
- 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone
Comparison: Compared to its analogs, 3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the thiomethyl group. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAYGMMXRDTBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644346 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-52-4 |
Source
|
Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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